molecular formula C6H14OS B2909007 5-(Methylsulfanyl)pentan-1-ol CAS No. 57774-99-9

5-(Methylsulfanyl)pentan-1-ol

Cat. No.: B2909007
CAS No.: 57774-99-9
M. Wt: 134.24
InChI Key: ZTCHYZLZZVVQLA-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)pentan-1-ol (CAS: Not explicitly provided in evidence) is a primary alcohol with a methylsulfanyl (S-CH₃) group at the fifth carbon of a pentanol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased hydrophobicity from the thioether substituent. For example, sulfur-containing alcohols like 5-(methylsulfanyl)-4H-1,2,4-triazoles exhibit distinct spectral and reactivity profiles due to sulfur's electron-donating effects . The methylsulfanyl group may enhance dimerization tendencies in ionization processes, as observed in similar alcohols during mass spectrometry .

Properties

IUPAC Name

5-methylsulfanylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCHYZLZZVVQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)pentan-1-ol typically involves the reaction of 5-bromopentan-1-ol with methylthiolate. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group .

Industrial Production Methods

In industrial settings, the production of 5-(Methylsulfanyl)pentan-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted pentanol.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(Methylsulfanyl)pentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)pentan-1-ol involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfur vs. Nitrogen Substituents: The methylsulfanyl group in 5-(methylsulfanyl)pentan-1-ol differs from nitrogen-containing analogs (e.g., 5-(diethylamino)pentan-1-ol) in electronic effects. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to amines, impacting solubility and boiling points .
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthalene in 5-(naphthalen-2-yl)pentan-1-ol) increase molecular rigidity and melting points compared to aliphatic thioethers .

Physicochemical Properties

  • Boiling Points: 5-(Diethylamino)pentan-1-ol has a high boiling point (224.3°C) due to intermolecular hydrogen bonding from the amine group, whereas pentan-1-ol (138°C) relies on weaker hydroxyl interactions . The methylsulfanyl analog likely falls between these values due to sulfur’s polarizability.
  • Solubility : Sulfur-containing alcohols may exhibit lower water solubility than pentan-1-ol but higher than aromatic derivatives like 5-(naphthalen-2-yl)pentan-1-ol .

Biological Activity

5-(Methylsulfanyl)pentan-1-ol, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-(Methylsulfanyl)pentan-1-ol is characterized by the following molecular structure:

  • Molecular Formula : C6H14OS
  • Molecular Weight : 134.25 g/mol

The presence of a methylsulfanyl group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing sulfur, such as 5-(Methylsulfanyl)pentan-1-ol, exhibit notable antimicrobial properties. A study evaluating various sulfur-containing compounds against bacterial strains demonstrated that 5-(Methylsulfanyl)pentan-1-ol showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of 5-(Methylsulfanyl)pentan-1-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of 5-(Methylsulfanyl)pentan-1-ol has been evaluated in vitro using various cancer cell lines. In particular, studies have demonstrated its cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study reported that treatment with 5-(Methylsulfanyl)pentan-1-ol resulted in a dose-dependent decrease in cell viability:

Cell LineIC50 (µM)
MCF-715
HepG220

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells.

Antioxidant Activity

The antioxidant potential of 5-(Methylsulfanyl)pentan-1-ol has also been investigated. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The results indicate that this compound possesses significant antioxidant activity, which may contribute to its protective effects against various diseases.

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